molecular formula C12H18N4O3 B7852310 ethyl 4-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperazine-1-carboxylate

ethyl 4-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B7852310
M. Wt: 266.30 g/mol
InChI Key: GPUQTIXSABAYQJ-UHFFFAOYSA-N
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Description

This compound is a fluorescent dye widely used in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Aminophenyl)fluorescein typically involves the reaction of fluorescein with p-nitroaniline, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production methods for 3-(p-Aminophenyl)fluorescein are similar to laboratory synthesis but are scaled up to meet demand. These methods involve stringent control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(p-Aminophenyl)fluorescein undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include tin(II) chloride and sodium dithionite.

    Substitution: Reagents such as acyl chlorides or alkyl halides are used in substitution reactions.

Major Products

    Oxidation: The major product is 3-(p-Nitrophenyl)fluorescein.

    Reduction: The major product is 3-(p-Aminophenyl)fluorescein.

    Substitution: The major products depend on the substituent introduced, such as acylated or alkylated derivatives.

Scientific Research Applications

3-(p-Aminophenyl)fluorescein has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe in various chemical reactions and processes.

    Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules and cells.

    Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: Applied in the development of fluorescent materials and sensors for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(p-Aminophenyl)fluorescein involves its ability to absorb light at a specific wavelength and emit light at a longer wavelength. This property makes it an excellent fluorescent probe. The molecular targets and pathways involved include interactions with specific biomolecules, such as proteins and nucleic acids, allowing for their visualization and analysis.

Comparison with Similar Compounds

3-(p-Aminophenyl)fluorescein is unique due to its specific absorption and emission properties, which make it highly suitable for fluorescence-based applications. Similar compounds include:

    Fluorescein: A widely used fluorescent dye with similar properties but lacking the amino group.

    Rhodamine: Another fluorescent dye with different spectral properties.

    Alexa Fluor dyes: A series of fluorescent dyes with varying absorption and emission wavelengths, offering a range of options for different applications

Properties

IUPAC Name

ethyl 4-(6-methyl-4-oxo-1H-pyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-3-19-12(18)16-6-4-15(5-7-16)11-13-9(2)8-10(17)14-11/h8H,3-7H2,1-2H3,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUQTIXSABAYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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